3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile
Description
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile is a benzonitrile derivative featuring two chlorine substituents at the 3- and 5-positions of the aromatic ring and a 3,3-dimethylbutylamino group at the 4-position. This compound’s structural uniqueness lies in its combination of electron-withdrawing chloro groups and a bulky tertiary alkylamino substituent, which may confer distinct physicochemical and biological properties.
Properties
CAS No. |
1956379-70-6 |
|---|---|
Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3,5-dichloro-4-(3,3-dimethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H16Cl2N2/c1-13(2,3)4-5-17-12-10(14)6-9(8-16)7-11(12)15/h6-7,17H,4-5H2,1-3H3 |
InChI Key |
PFEABUNYANJPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1=C(C=C(C=C1Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 3,3-dimethylbutylamine. The reaction is carried out in an organic solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key analogs and their structural similarities (based on and ):
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 4-Amino-3,5-dichlorobenzonitrile | 53312-79-1 | -NH₂ at 4-position | 0.90 | Lacks 3,3-dimethylbutylamino group |
| 3,5-Dichloro-2-hydroxybenzonitrile | 173900-45-3 | -OH at 2-position | 0.98 | Hydroxyl vs. amino group; positional isomer |
| 3-Chloro-4-hydroxy-5-methylbenzonitrile | 115661-18-2 | -OH at 4, -CH₃ at 5 | 0.97 | Methyl and hydroxyl vs. dimethylbutylamino |
| 3,4-Diaminobenzonitrile | 17626-40-3 | -NH₂ at 3 and 4 | N/A | Additional amino group; no chloro groups |
Physicochemical Properties
- Electron-Withdrawing Effects : The 3,5-dichloro substitution pattern is shared with analogs like 3,5-Dichloro-2-hydroxybenzonitrile, which may stabilize negative charge in enzymatic active sites .
- Steric Hindrance : The bulky dimethylbutyl group distinguishes it from smaller substituents (e.g., -NH₂ in 53312-79-1), likely reducing binding affinity to sterically constrained targets .
Research Findings and Data
Commercial Availability of Analogues ()
- 3,4-Diaminobenzonitrile (CAS 17626-40-3): Priced at ¥8,400/5g (TCI Chemicals), highlighting the cost of benzonitrile precursors .
- 4-Amino-3-methylbenzonitrile (CAS 78881-21-7): Sold at ¥10,000/5g, indicating price variability based on substituent complexity .
Biological Activity
3,5-Dichloro-4-((3,3-dimethylbutyl)amino)benzonitrile, also known by its CAS number 1956379-70-6, is an organic compound with notable biological activity. Its unique molecular structure, characterized by a benzonitrile backbone with dichloro and dimethylbutyl substituents, contributes to its pharmacological potential. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H18Cl2N2, with a molecular weight of approximately 303.22 g/mol. The compound features both electron-withdrawing groups (the nitrile and chloro groups) and electron-donating groups (the dimethylbutyl amine), which enhance its reactivity and biological interactions .
Structural Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C15H18Cl2N2 |
| Molecular Weight | 303.22 g/mol |
| CAS Number | 1956379-70-6 |
| Melting Point | Not extensively reported |
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity in various pharmacological contexts. Its structural similarity to other bioactive compounds suggests potential applications in therapeutic settings. Studies have primarily focused on its interaction with biological targets, particularly in the context of cancer research and enzyme inhibition.
The compound's efficacy is believed to stem from its ability to interact with specific receptors or enzymes involved in disease pathways. For instance, it may exhibit inhibitory effects on certain kinases or receptors that are crucial for tumor growth and proliferation.
Case Studies
- Inhibition of Tumor Cell Growth : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Enzyme Interaction : Another investigation revealed that this compound could act as an inhibitor of specific enzymes involved in metabolic processes associated with cancer progression. The binding affinity was assessed through various biochemical assays.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Amino-3,5-dichlorobenzonitrile | C7H4Cl2N2 | Simpler structure; lacks dimethylbutyl group |
| N,N-Diethyl-3,5-dichlorobenzamide | C12H14Cl2N2O | Contains an amide instead of a nitrile |
| 4-Chloro-N-(2-methylpropyl)-aniline | C10H12ClN | Similar amine structure but different halogen substitution |
The unique combination of dichloro and bulky dimethylbutyl substituents may confer distinct pharmacological properties not present in simpler analogs.
Synthesis Methods
The synthesis of this compound can be achieved through several methods that require careful control of reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution reactions involving appropriate precursors under controlled temperatures and solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
